molecular formula C7H10F3N3 B13066893 5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13066893
M. Wt: 193.17 g/mol
InChI Key: LUUGUOAGVBZPRE-UHFFFAOYSA-N
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Description

The 5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine scaffold presents a versatile core structure for medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. This fused bicyclic heterocycle, incorporating a strategically placed trifluoromethyl group, is of significant interest for probing challenging biological targets. The imidazo[1,2-a]pyrimidine pharmacophore is a privileged structure in pharmaceutical research, known for its ability to form crucial hydrogen bonds within enzyme active sites, such as the hinge region of kinases . Researchers are exploring related imidazo[1,2-a]pyridine and pyrimidine derivatives as potent, novel inhibitors for difficult-to-treat diseases. For instance, such scaffolds have shown promising activity against resistant mutants of FMS-like tyrosine kinase 3 (FLT3), a validated therapeutic target in Acute Myeloid Leukemia (AML) . The incorporation of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design to enhance metabolic stability, membrane permeability, and overall binding affinity . This compound is a key synthetic intermediate for constructing more complex molecules aimed at overcoming drug resistance mechanisms and achieving selectivity across diverse kinase families. Its research applications are primarily focused on hit-to-lead optimization campaigns in oncology and other therapeutic areas where kinase modulation plays a critical role.

Properties

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

5-(trifluoromethyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H10F3N3/c8-7(9,10)5-1-2-11-6-12-3-4-13(5)6/h5H,1-4H2,(H,11,12)

InChI Key

LUUGUOAGVBZPRE-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2NCCN2C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation and Trifluoromethylation

  • The synthesis often starts with a pyrimidine derivative that contains reactive sites for ring closure.
  • The key step is the treatment with a trifluoromethylating agent , which can be electrophilic or nucleophilic, depending on the precursor.
  • Reaction parameters such as temperature, solvent, reaction time, and reagent equivalents are critical for optimizing yield and purity.
  • Typical solvents include polar aprotic solvents like 1,4-dioxane or acetic acid, which facilitate the reaction and solubilize reactants effectively.

Ultrasound-Assisted Synthesis

A novel and sustainable method involves ultrasound irradiation to promote the formation of trifluoromethyl-substituted imidazo[1,2-a]pyrimidine derivatives:

  • Ultrasound accelerates the reaction between polyfluoro-ynones and 2-aminobenzimidazole derivatives.
  • The reaction proceeds efficiently in an open-air environment without metals, catalysts, or additives , enhancing ecological sustainability.
  • This method achieves high yields (up to 78-82%) in short reaction times (30 minutes to 1 hour).
  • Use of solvents like 1,4-dioxane can extend reaction time but improve product handling and purity.
  • The process is scalable to gram quantities, demonstrating potential for industrial application.

Representative Reaction Conditions and Yields

Parameter Details Outcome/Yield
Starting materials Pyrimidine derivatives + trifluoromethylating agent High reactivity and selectivity
Solvent 1,4-dioxane, acetic acid, or neat conditions Solvent choice affects yield and reaction time
Temperature Ambient to moderate heating (room temp to ~80°C) Optimized for maximum yield
Reaction time 30 min to 3 hours Ultrasound reduces time to ~30 min
Ultrasound assistance Yes, improves yield and reduces reaction time Yields up to 82%
Catalyst/Additives None required in ultrasound method Enhances sustainability

Mechanistic Insights and Reaction Pathway

  • The reaction likely proceeds via nucleophilic attack and cyclization facilitated by the electron-deficient pyrimidine ring and the electrophilic trifluoromethyl source.
  • Ultrasound irradiation promotes cavitation effects , increasing molecular collisions and energy transfer, which accelerates bond formation without harsh conditions.
  • The trifluoromethyl group stabilizes intermediates and final products by electronic effects , improving reaction specificity.

Comparative Analysis with Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Synthesis Feature
This compound C7H10F3N3 193.17 Pyrimidine derivative + trifluoromethylation
2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine C8H12F3N3 207.20 Similar method with methyl substitution
5-(Difluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine C7H11F2N3 175.18 Difluoromethylation variant

This comparison highlights that the trifluoromethylation step is adaptable to various substituted imidazopyrimidines, with the trifluoromethyl group imparting distinct physicochemical properties.

Research Findings and Industrial Relevance

  • The ultrasound-assisted synthesis method offers a green chemistry approach with minimal waste and no metal catalysts, aligning with sustainable industrial practices.
  • The efficient synthesis of trifluoromethylated imidazopyrimidines opens pathways for pharmaceutical development due to their enhanced biological activity and metabolic stability .
  • Gram-scale synthesis has been demonstrated, confirming scalability for practical applications.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
Conventional trifluoromethylation Use of trifluoromethylating agents on pyrimidine derivatives Established chemistry, good yields Requires careful control of conditions
Ultrasound-assisted synthesis Catalyst-free, solvent-free or mild solvent, open-air Rapid, eco-friendly, scalable Equipment needed for ultrasound
Solvent choice optimization Use of 1,4-dioxane or acetic acid Improved solubility and purity Longer reaction times with some solvents

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines can lead to the formation of 2-amino-6-aryl-4-trifluoromethyl pyrimidine .

Scientific Research Applications

Anticancer Activity

Research has indicated that trifluoromethylated imidazopyrimidines exhibit promising anticancer properties. A study demonstrated that 5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine derivatives showed significant inhibition of cancer cell proliferation in vitro. The mechanism of action involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. These findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

Antiviral Properties

Another area of interest is the antiviral activity of trifluoromethylated compounds. Preliminary studies have shown that this compound derivatives can inhibit viral replication in vitro. The exact mechanism remains under investigation; however, it is believed that these compounds interfere with viral RNA synthesis .

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of this compound. Research indicates that it may provide protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways. This potential application opens avenues for developing therapeutic agents for conditions such as Alzheimer's and Parkinson's diseases .

Fluorinated Polymers

In materials science, this compound is being investigated for its role in synthesizing fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts. The incorporation of trifluoromethyl groups into polymer backbones can significantly improve their performance in harsh environments .

Coatings and Adhesives

The compound is also being explored as an additive in coatings and adhesives to enhance their performance characteristics. The presence of trifluoromethyl groups can impart water-repellent properties and improve adhesion to various substrates. This application is particularly relevant in industries where durability and chemical resistance are critical .

Pesticide Development

In agricultural chemistry, this compound is being investigated for its potential use as a pesticide. Its unique chemical structure may confer selective toxicity against pests while minimizing harm to beneficial organisms. Field trials are necessary to evaluate its efficacy and environmental impact .

Herbicide Formulations

Additionally, formulations containing this compound are being studied for herbicidal activity. Early results suggest that it may inhibit the growth of certain weed species without adversely affecting crop yields. This dual functionality could be advantageous in integrated pest management strategies .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can significantly influence the compound’s reactivity and binding affinity to target molecules. For example, in the context of antiviral activity, similar compounds like trifluridine act as nucleoside metabolic inhibitors that get incorporated into DNA, disrupting DNA function during cell replication .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 5-(trifluoromethyl)-imidazo[1,2-a]pyrimidine with analogous derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Reference
5-(Trifluoromethyl)-imidazo[1,2-a]pyrimidine C₇H₉F₃N₃ ~207.1* -CF₃ at C5 High lipophilicity, metabolic stability
2-Methyl-7-(trifluoromethyl)-imidazo[1,2-a]pyrimidine C₈H₁₀F₃N₃ 205.18 -CF₃ at C7, -CH₃ at C2 Increased steric bulk
5-(Difluoromethyl)-imidazo[1,2-a]pyrimidine C₇H₁₀F₂N₃ ~192.1* -CHF₂ at C5 Reduced fluorophilicity
5-Cyclopentyl-imidazo[1,2-a]pyrimidine C₁₁H₁₉N₃ 193.29 Cyclopentyl at C5 Enhanced conformational rigidity
5-(Propan-2-yl)-imidazo[1,2-a]pyrimidine C₉H₁₇N₃ 167.25 Isopropyl at C5 Lower molecular weight, higher solubility

*Estimated based on analogous structures.

Key Observations :

  • Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group (-CF₃) provides stronger electron-withdrawing effects and higher metabolic resistance compared to -CHF₂ .
  • Bulkier Groups : Cyclopentyl substitution (MW 193.29) introduces rigidity, which may limit conformational flexibility but improve target selectivity .

Biological Activity

5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. The incorporation of the trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological contexts. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H4F3N5C_7H_4F_3N_5. The trifluoromethyl group contributes to its lipophilicity and metabolic stability, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that imidazo[1,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Several derivatives showed MIC values ranging from 3 µM to 10 µM against drug-resistant strains of Mycobacterium tuberculosis (Mtb) .
  • Mechanism of Action : The compounds may act by inhibiting key enzymes involved in bacterial metabolism or by disrupting cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Lines Tested : Studies have evaluated its efficacy against various cancer cell lines including A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia).
  • IC50 Values : Some derivatives exhibited IC50 values less than that of doxorubicin in both cell lines, indicating strong cytotoxic effects .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

  • Sphingomyelinase Inhibition : Compounds related to this class have shown promise in inhibiting neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases such as Alzheimer's .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various imidazo[1,2-a]pyrimidines:

  • Derivatives Tested : A series of derivatives were synthesized and screened against Mtb.
  • Results : Compounds with the trifluoromethyl group showed enhanced activity compared to their non-fluorinated counterparts. The most effective compound had an MIC of 3 µM with minimal cytotoxicity in macrophages .

Study 2: Anticancer Properties

A separate investigation focused on the anticancer properties:

  • Cell Line Analysis : Testing involved human cancer cell lines treated with varying concentrations of the compound.
  • Findings : Significant reductions in cell viability were observed at concentrations as low as 0.5 µM for certain derivatives. Molecular dynamics simulations indicated that these compounds interact with critical proteins involved in cell proliferation .

Data Summary

Biological ActivityCompoundMIC/IC50Remarks
AntimicrobialDerivative A3 µMEffective against Mtb
AnticancerDerivative B<0.5 µMStrong cytotoxicity in A-431 cells
NeuroprotectiveDerivative CN/AInhibits nSMase2 activity

Q & A

Basic Research Question

  • LC-MS/MS : Quantifies trace impurities (<0.1%) using C18 columns and ESI ionization .
  • IR spectroscopy : Confirms functional groups (e.g., C=O at 1680–1720 cm1^{-1}, C-F at 1100–1200 cm1^{-1}) .
  • Elemental analysis : Validates purity (>98%) for novel compounds .

How can computational tools predict the reactivity of trifluoromethyl-substituted imidazo-pyrimidines?

Advanced Research Question

  • Docking simulations : AutoDock Vina assesses binding modes with biological targets (e.g., HIV-1 NNRTI pockets) .
  • Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites for substitution reactions .
  • MD simulations : GROMACS evaluates stability of co-crystals under physiological conditions .

What are common pitfalls in scaling up imidazo[1,2-a]pyrimidine synthesis?

Advanced Research Question

  • Regiochemical drift : Microwave-assisted batch reactions may favor undesired isomers at scale. Switch to flow chemistry for better control .
  • Purification challenges : Use preparative HPLC with HILIC columns to separate polar byproducts .
  • Thermal instability : Avoid prolonged heating >120°C; optimize reaction times via DSC analysis .

How does the trifluoromethyl group influence spectroscopic properties?

Basic Research Question

  • 19F^{19}\text{F} NMR : The CF3_3 group resonates at δ -60 to -65 ppm (vs. CFCl3_3), with splitting patterns indicating adjacent substituents .
  • UV-Vis : Strong absorbance at 260–280 nm (π→π* transitions) complicates HPLC detection; use diode array detectors for purity checks .

What are the stability profiles of imidazo[1,2-a]pyrimidines under varying pH conditions?

Advanced Research Question

  • Acidic conditions (pH <3) : The pyrimidine ring undergoes hydrolysis; stabilize with enteric coatings .
  • Basic conditions (pH >9) : Trifluoromethyl group remains stable, but imidazole N-alkyl bonds may cleave. Use accelerated stability testing (40°C/75% RH) to model degradation .

How to address contradictory biological activity data in published studies?

Advanced Research Question
Discrepancies often arise from assay conditions or impurity profiles:

  • Standardize assays : Use WHO-recommended protocols for antiviral/antibacterial testing .
  • Re-synthesize compounds : Verify purity via orthogonal methods (e.g., HRMS + 13C^{13}\text{C} NMR) .
  • Meta-analysis : Apply cheminformatics tools (e.g., KNIME) to reconcile SAR trends across studies .

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